molecular formula C23H29N3O3 B7163412 N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide

N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide

Cat. No.: B7163412
M. Wt: 395.5 g/mol
InChI Key: CJJOJFFTWDYWET-UHFFFAOYSA-N
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Description

N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields

Properties

IUPAC Name

N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-17(19-12-13-26(16-19)15-18-8-4-3-5-9-18)25-22(27)14-24-23(28)20-10-6-7-11-21(20)29-2/h3-11,17,19H,12-16H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJOJFFTWDYWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)CC2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzylpyrrolidine intermediate. This intermediate is then reacted with an appropriate acylating agent to form the final product. Common reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide
  • N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-4-methylpentanamide

Uniqueness

N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide is unique due to its specific structural features, such as the methoxy group and the benzylpyrrolidine moiety. These features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

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